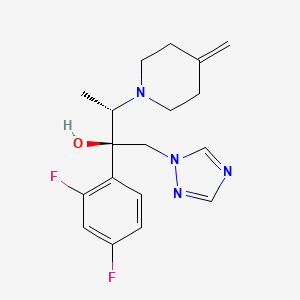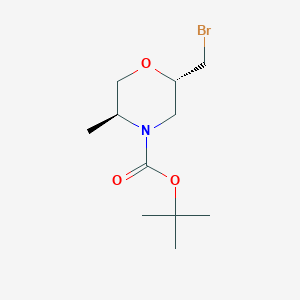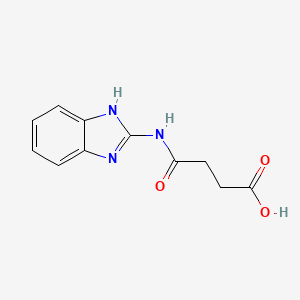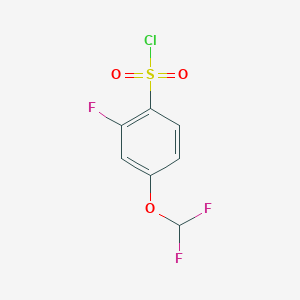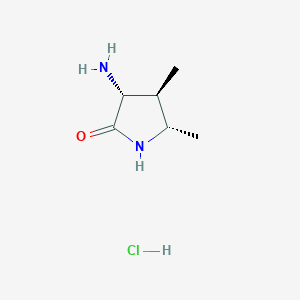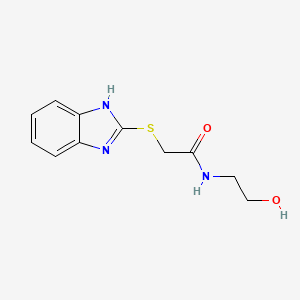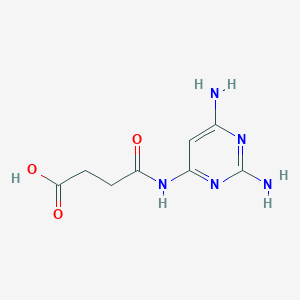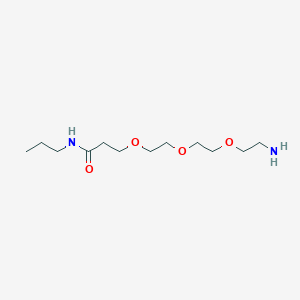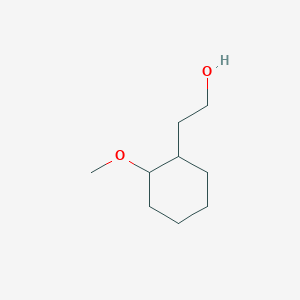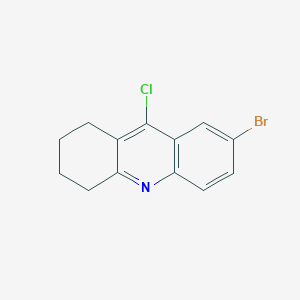
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and pharmacological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antimalarial properties
Preparation Methods
The synthesis of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material: The synthesis begins with acridine hydrazide, which is prepared through the interaction between cyclohexanone and anthranilic acid.
Chlorination: The product is then chlorinated to introduce the chlorine atom at the 9th position.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the 7th position.
Chemical Reactions Analysis
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Intercalation: Due to its planar structure, it can intercalate into DNA, affecting biological processes.
Common reagents used in these reactions include hydrazine hydrate for substitution and various oxidizing and reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription . The compound may also interact with enzymes involved in DNA repair and synthesis, further influencing cellular functions .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine include other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other acridine derivatives .
Properties
CAS No. |
53618-67-0 |
|---|---|
Molecular Formula |
C13H11BrClN |
Molecular Weight |
296.59 g/mol |
IUPAC Name |
7-bromo-9-chloro-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C13H11BrClN/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 |
InChI Key |
FWXKWFZGTZTXME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



